Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate
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Overview
Description
Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structural features, which include a benzyl group, a cyclohexylcarbamoyl group, and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(1-cyclohexylcarbamoyl-2-phenylethyl)amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate products.
Scientific Research Applications
Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Cyclohexyl carbamate
- Phenylethyl carbamate
Uniqueness
Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is unique due to its combination of benzyl, cyclohexylcarbamoyl, and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to simpler carbamates .
Properties
IUPAC Name |
benzyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOPAYROMBBZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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